3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a nitro group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the phenylsulfanyl group would produce a sulfone derivative.
Scientific Research Applications
3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another compound with trifluoromethyl groups, used in similar applications.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
3,3,3-Trifluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]-2-(trifluoromethyl)propanamide is unique due to the combination of trifluoromethyl, nitro, and phenylsulfanyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,3,3-trifluoro-N-(3-nitro-5-phenylsulfanylphenyl)-2-(trifluoromethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O3S/c17-15(18,19)13(16(20,21)22)14(25)23-9-6-10(24(26)27)8-12(7-9)28-11-4-2-1-3-5-11/h1-8,13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIVYEAJOCYDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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